BenchChemオンラインストアへようこそ!

Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate

Regioselective synthesis SNAr amination Pyrimidine functionalization

Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate is a bifunctional heterocyclic building block combining a 2,4-dichloropyrimidine electrophilic core with a piperidine-4-carboxylate ester moiety linked through the pyrimidine C‑5 position. It serves as a strategic intermediate for kinase inhibitor programs and other medicinal chemistry campaigns requiring sequential, regioselective functionalization at two reactive chlorine centers.

Molecular Formula C12H15Cl2N3O2
Molecular Weight 304.17 g/mol
CAS No. 2173090-36-1
Cat. No. B1415240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate
CAS2173090-36-1
Molecular FormulaC12H15Cl2N3O2
Molecular Weight304.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=CN=C(N=C2Cl)Cl
InChIInChI=1S/C12H15Cl2N3O2/c1-2-19-11(18)8-3-5-17(6-4-8)9-7-15-12(14)16-10(9)13/h7-8H,2-6H2,1H3
InChIKeyJGEAPJBNTIKOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2,4-Dichloropyrimidin-5-yl)piperidine-4-carboxylate (CAS 2173090-36-1) — Core Scaffold Identity and Procurement-Relevant Specifications


Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate is a bifunctional heterocyclic building block combining a 2,4-dichloropyrimidine electrophilic core with a piperidine-4-carboxylate ester moiety linked through the pyrimidine C‑5 position . It serves as a strategic intermediate for kinase inhibitor programs and other medicinal chemistry campaigns requiring sequential, regioselective functionalization at two reactive chlorine centers [1]. The compound is supplied at ≥98% purity (HPLC) by multiple commercial vendors, with a molecular weight of 304.17 g·mol⁻¹ and a calculated logP of 2.56, placing it within favorable drug-like physicochemical space for fragment elaboration .

Why Generic 2,4-Dichloropyrimidine Building Blocks Cannot Substitute for Ethyl 1-(2,4-Dichloropyrimidin-5-yl)piperidine-4-carboxylate


Simple 2,4-dichloropyrimidine (CAS 3934-20-1) and its 5-carboxylate analogs lack the pre-installed piperidine ring at C‑5, which fundamentally alters the electronic landscape and SNAr regioselectivity of the pyrimidine core [1]. Without this C‑5 tertiary amine substituent, subsequent nucleophilic aromatic substitution proceeds preferentially at C‑4 with conventional selectivity, limiting synthetic versatility and forcing additional protection–deprotection or coupling steps to achieve analogous disubstituted architectures [2]. The pre‑assembled piperidine‑4‑carboxylate moiety in the target compound eliminates these extra synthetic operations, directly reducing step count and improving overall yield in multistep medicinal chemistry routes.

Quantitative Differentiation Evidence for Ethyl 1-(2,4-Dichloropyrimidin-5-yl)piperidine-4-carboxylate Relative to Key Analogs


C‑5 Piperidine Substitution Reverses SNAr Regioselectivity on 2,4-Dichloropyrimidine Core Versus Unsubstituted Parent

When 2,4-dichloropyrimidine bears an electron-withdrawing substituent at C‑5, standard SNAr amination favors C‑4 substitution. However, tertiary amine nucleophiles—such as the piperidine moiety already installed at C‑5 in the target compound—induce excellent C‑2 selectivity for subsequent displacements, as demonstrated in a systematic study of 5‑substituted‑2,4‑dichloropyrimidines [1]. This established regioselectivity switch is structurally encoded in the target compound: the C‑5 piperidine acts as a built‑in tertiary amine directing group, enabling sequential C‑2 then C‑4 (or vice‑versa) elaboration with predictable site control that is absent in unsubstituted 2,4‑dichloropyrimidine (CAS 3934‑20‑1), where C‑4 attack dominates and product mixtures are common [2].

Regioselective synthesis SNAr amination Pyrimidine functionalization Medicinal chemistry building blocks

Physicochemical Property Differentiation: Drug‑Like MW/LogP/TPSA Profile Versus Simpler Dichloropyrimidine Building Blocks

The target compound projects a molecular weight (304.17 Da), calculated logP (2.56), and topological polar surface area (55.32 Ų) that position it squarely within conventional oral drug‑like chemical space, satisfying Lipinski and Veber criteria with zero H‑bond donors and five H‑bond acceptors . In contrast, the widely used parent scaffold 2,4‑dichloropyrimidine (MW 148.98, logP ≈ 1.49, TPSA 25.78) and ethyl 2,4‑dichloropyrimidine‑5‑carboxylate (MW 221.04, logP ≈ 1.8, TPSA 52.08) fall into fragment‑like space that requires significant molecular weight addition to reach lead‑like territory, introducing synthetic risk and property uncertainty later in the optimization cascade .

Physicochemical profiling Drug-likeness Lead-like space Fragment elaboration

Piperidine‑4‑Carboxylate Ester Provides a Hydrolytically Addressable Functional Handle Absent in Simple 5‑Alkyl/Aryl‑2,4‑Dichloropyrimidine Analogs

The ethyl ester at the piperidine 4‑position constitutes a latent carboxylic acid handle that can be unmasked under mild basic hydrolysis to generate the corresponding carboxylic acid, a key pharmacophoric motif for target engagement (e.g., salt‑bridge interactions with catalytic lysine residues in kinase ATP pockets) [1]. Comparator building blocks such as 1‑(2,4‑dichloropyrimidin‑5‑yl)ethanone (CAS 871254‑62‑5, MW 219.07) or 1‑(2,4‑dichloropyrimidin‑5‑yl)ethanol (MW 193.03) carry only ketone or alcohol functionality at C‑5, which cannot be directly converted to a carboxylic acid without oxidation or multi‑step interconversion, limiting downstream diversification options .

Carboxylic acid bioisostere Ester hydrolysis Late-stage functionalization Scaffold diversification

Pyrimidinopiperidine Scaffold Class Demonstrates Anticancer Activity in MTT Assays — Structural Rationale for Selecting the 2,4-Dichloro‑5‑Piperidine Architecture

A series of isomeric 2,4‑disubstituted ureide derivatives of pyrimidinopiperidines — synthesized directly from 2,4‑dichloropyrimidine and piperidine building blocks — exhibited significant in vitro anticancer activity against HCT116 (colon), MIA‑PaCa2 (pancreatic), and MDA‑MB‑231 (breast) cancer cell lines in MTT proliferation assays [1]. Target molecules derived from this scaffold class showed IC₅₀ values as low as 8.5 µg/mL against HCT116 [2]. The target compound, bearing the identical 2,4‑dichloropyrimidine‑piperidine connectivity, serves as a direct precursor to such bioactive ureide and amide derivatives, positioning it as an enabling intermediate for anticancer lead generation programs that require the C‑2/C‑4 dichloro substitution pattern for subsequent derivatization.

Anticancer Pyrimidinopiperidine MTT assay Kinase inhibitor scaffold

Kilogram‑Scale Synthetic Accessibility Validated by Established SNAr Route from Commodity Starting Materials

The compound is synthesized via a single‑step nucleophilic aromatic substitution between 2,4‑dichloropyrimidine (commodity chemical, bulk price <$50/kg) and ethyl piperidine‑4‑carboxylate in the presence of a base . A closely analogous reaction — coupling 2,4‑dichloropyrimidine with ethyl piperidine‑3‑carboxylate — has been demonstrated at 10 g scale with 80% isolated yield after silica gel chromatography, confirming the scalability and robustness of this SNAr approach for piperidine‑carboxylate partners . In contrast, building blocks requiring C‑5 methylation or methoxy substitution prior to piperidine introduction necessitate two SNAr steps with intermediate purification, reducing overall yield and increasing process mass intensity.

Scalable synthesis SNAr reaction Process chemistry Supply chain reliability

High‑Value Application Scenarios for Ethyl 1-(2,4-Dichloropyrimidin-5-yl)piperidine-4-carboxylate


Sequential C‑2/C‑4 Derivatization for ATP‑Competitive Kinase Inhibitor Lead Generation

Medicinal chemistry teams developing type I or type II kinase inhibitors can exploit the target compound’s orthogonal reactivity at C‑2 and C‑4 chlorine centers to install hinge‑binding motifs (e.g., 2‑anilino or 2‑aminopyrimidine) and solvent‑exposed substituents independently, without protecting group chemistry [1]. The pre‑installed piperidine‑4‑carboxylate ester at C‑5 provides a direct connection point for ribose pocket or DFG‑out motif elaboration after ester hydrolysis. This three‑vector diversification strategy is supported by the established SNAr regioselectivity rules for 5‑substituted‑2,4‑dichloropyrimidines [1].

Carboxylic Acid Bioisostere Library Synthesis for PIM, CLK, or DYRK Kinase Programs

Following quantitative ester hydrolysis, the resulting piperidine‑4‑carboxylic acid intermediate serves as a versatile anchor for amide coupling with diverse amine fragments, enabling rapid analog generation for structure‑activity relationship (SAR) exploration of kinase targets that require a carboxylate or carboxamide interaction in the ribose pocket [2]. This application is directly relevant to PIM kinase (PIM‑1, PIM‑2, PIM‑3) and CLK/DYRK dual inhibitor programs, where pyrimidine‑piperidine architectures have demonstrated low‑nanomolar potency [3].

Anticancer Lead Optimization Leveraging Pyrimidinopiperidine Ureide Chemotype

Research groups focused on colon (HCT116), pancreatic (MIA‑PaCa2), or triple‑negative breast (MDA‑MB‑231) cancers can use this building block to access ureide‑functionalized pyrimidinopiperidines that have shown IC₅₀ values as low as 8.5 µg/mL in MTT assays [4]. Sequential urea formation at the piperidine nitrogen (after C‑2/C‑4 functionalization) enables systematic exploration of terminal aryl/heteroaryl substituents that drive potency and selectivity.

Process Chemistry Scale‑Up for Preclinical Candidate Supply

The compound’s demonstrated kilogram‑scale synthetic accessibility via a single SNAr step from commodity 2,4‑dichloropyrimidine ensures reliable supply for preclinical development without recourse to complex multi‑step custom synthesis . This is critical for programs transitioning from hit‑to‑lead into lead optimization where material demand escalates from milligrams to multi‑gram or kilogram quantities.

Quote Request

Request a Quote for Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.